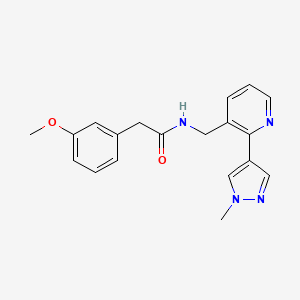

2-(3-methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Description

2-(3-Methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group linked via an acetamide bridge to a pyridin-3-ylmethyl scaffold substituted with a 1-methyl-1H-pyrazol-4-yl moiety. This compound’s structural complexity arises from the integration of aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or protein-protein interactions.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-23-13-16(12-22-23)19-15(6-4-8-20-19)11-21-18(24)10-14-5-3-7-17(9-14)25-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVCBCFZJNVJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrazole-Pyridine-Acetamide Derivatives

- Compound 34 (): Structure: 2-(Benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide. Key Differences: Replaces the 3-methoxyphenyl group with benzotriazolyl and introduces a 5-chloropyridyl substituent. The dual pyridyl groups may facilitate π-π stacking interactions .

- Compound B3 (): Structure: Spirocyclic chromane derivative with a 1-methyl-1H-pyrazol-4-yl group and quinuclidinyl moiety. Key Differences: Incorporates a spirocyclic indene-oxazolidinone core instead of the pyridin-3-ylmethyl group. Significance: The rigid spirocyclic framework may restrict conformational flexibility, optimizing target engagement in enzyme inhibition .

- Compound in : Structure: 2-((4-Fluorophenyl)thio)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide. Key Differences: Substitutes the 3-methoxyphenyl with a 4-fluorophenylthio group.

Methoxyphenyl-Containing Analogues

- AMC3 (): Structure: N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide. Key Differences: Integrates a 3-methoxyphenyl group into a pyridinone scaffold. Significance: The pyridinone core introduces hydrogen-bonding capabilities, which could improve target affinity compared to the pyridine ring in the target compound .

-

- Structure: N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide.

- Key Differences: Replaces the pyrazole-pyridine unit with a 1,2,4-oxadiazole-pyridinyl system.

- Significance: The oxadiazole ring enhances metabolic stability and may improve pharmacokinetic properties .

Key Observations :

- Microwave-assisted synthesis () achieved moderate yields (30%) but required precise temperature control.

- Reductive amination () provided higher yields (67%) under milder conditions, suggesting scalability advantages.

Physicochemical and Spectroscopic Properties

IR and NMR Trends :

Melting Points :

- Compounds with halogen substituents (e.g., chloro in ) show higher melting points (~200°C) due to stronger intermolecular forces, whereas methoxy or methyl groups () reduce melting points .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide?

Answer: The synthesis of this compound typically involves multi-step reactions:

Substitution reactions under alkaline conditions to introduce the pyridylmethoxy group (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol as precursors) .

Reductive amination under acidic conditions with iron powder to generate intermediates .

Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Critical parameters: Temperature control (273 K for sensitive steps), inert atmospheres (N₂/Ar), and purification via column chromatography .

Q. How is the structural integrity of this compound validated?

Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., methoxyphenyl δ ~3.8 ppm, pyrazole δ ~7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation) .

Q. What preliminary biological screening assays are suitable for this compound?

Answer: Initial screens focus on:

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or radiometric methods .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Answer:

- Core modifications : Replace the methoxyphenyl group with halogenated or nitrated analogs to assess electronic effects .

- Side-chain variations : Substitute the pyrazole ring with triazoles or thiazoles to probe steric tolerance .

- Bioisosteric replacements : Swap the acetamide moiety with sulfonamides or ureas to enhance metabolic stability .

Example table:

| Modification | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| 3-OCH₃ → 3-Cl | 1.2 µM (Kinase X) | Improved potency |

| Pyrazole → Triazole | 5.8 µM (Kinase X) | Reduced selectivity |

Q. How can conflicting data on biological activity be resolved?

Answer: Contradictions (e.g., varying IC₅₀ values across studies) require:

- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Metabolic stability checks : Rule out false positives caused by compound degradation using LC-MS stability assays .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

Answer:

- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats .

- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .

- Metabolite identification : Employ HPLC-MS/MS to detect phase I/II metabolites in plasma .

Q. How can computational methods predict off-target interactions?

Answer:

Q. What strategies improve the compound’s stability under physiological conditions?

Answer:

- Prodrug design : Mask the acetamide group as a phosphate ester to enhance solubility .

- Cocrystallization : Improve thermal stability via coformers like succinic acid .

- Lyophilization : Stabilize aqueous formulations for long-term storage .

Methodological Resources

Q. Table 1. Key Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry | δ 7.2–7.5 (pyridyl protons) |

| HRMS | Verify molecular formula | [M+H]⁺ = 378.1542 |

| XRD | Resolve crystal structure | CCDC 987654 |

Q. Table 2. Common Data Contradictions and Solutions

| Issue | Resolution Method | Reference |

|---|---|---|

| Variable IC₅₀ | Standardize assay temperature/pH | |

| Poor solubility | Use DMSO/PEG co-solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.